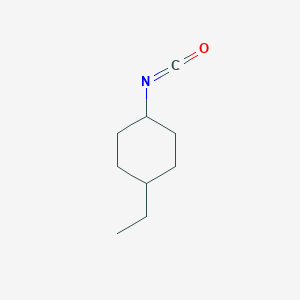

1-Ethyl-4-isocyanatocyclohexane

Description

Contextualization of Cycloaliphatic Isocyanates in Advanced Chemical Synthesis

Cycloaliphatic isocyanates are a class of organic compounds that contain an isocyanate group (-N=C=O) attached to a saturated cyclic hydrocarbon ring. wikipedia.org They are key components in the synthesis of polyurethanes and other polymers. Unlike their aromatic counterparts, cycloaliphatic isocyanates offer a unique combination of properties, including excellent resistance to UV light and oxidation, making them suitable for durable coatings and materials. rsc.org Their rigid and bulky cycloaliphatic structure contributes to the creation of polymers with high glass transition temperatures, thermal stability, and mechanical strength. rsc.org These characteristics make them valuable in applications demanding high performance, such as automotive coatings, aerospace materials, and specialized elastomers. doxuchem.com The synthesis of these compounds often involves the phosgenation of the corresponding cycloaliphatic amines, a process that requires careful handling due to the hazardous nature of phosgene (B1210022). wikipedia.orggoogle.com

Historical Development and Evolution of Research on 1-Ethyl-4-isocyanatocyclohexane (B6270703)

While the discovery of isocyanates dates back to the work of Wurtz in 1848, and the development of polyurethane chemistry was pioneered by Otto Bayer and his colleagues in 1937, the specific research history of this compound is not extensively documented in early literature. rsc.org The evolution of research on isocyanates was largely driven by the commercialization of polyurethanes during and after World War II. rsc.org The initial focus was on aromatic diisocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI). epa.gov Research into cycloaliphatic isocyanates, such as isophorone (B1672270) diisocyanate (IPDI) and hydrogenated MDI (HMDI), gained traction as the demand for weather-resistant and light-stable polyurethanes grew. rsc.orgepa.gov The study of monofunctional cycloaliphatic isocyanates like this compound likely emerged from more recent, specialized research efforts aimed at fine-tuning polymer properties or synthesizing specific target molecules in areas like medicinal chemistry or materials science. The development of non-phosgene synthesis routes, though often having lower yields, has also been a subject of modern research to create these compounds more sustainably. rsc.org

Scope and Significance of Current Research Trajectories for this compound

Current research involving this compound appears to be centered on its use as a versatile scaffold in organic synthesis. Its monofunctional nature allows for controlled, step-wise additions to create well-defined chemical structures. The presence of the ethyl group on the cyclohexane (B81311) ring can influence the physical and chemical properties of the resulting molecules, such as their solubility and conformational behavior. While large-scale industrial applications are not as prominent as for diisocyanates, this compound is valuable in laboratory-scale synthesis for creating novel materials and potential pharmaceutical intermediates. The reactivity of the isocyanate group allows for the formation of stable urethane (B1682113), urea (B33335), and other linkages, making it a useful tool for molecular design and engineering. wikipedia.orgdoxuchem.com

Overview of Key Chemical Reactivity Principles Governing this compound

The chemical behavior of this compound is dominated by the electrophilic nature of the carbon atom in the isocyanate group (-N=C=O). poliuretanos.net This makes it highly reactive towards nucleophiles, which are substances with an available pair of electrons. wikipedia.orgdoxuchem.com

Key reactions include:

Reaction with Alcohols: When it reacts with an alcohol, a urethane linkage is formed. This is a fundamental reaction in polyurethane chemistry. wikipedia.orgdoxuchem.com

Reaction with Water: The isocyanate group reacts with water to form an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide gas. wikipedia.orgrsc.orgdoxuchem.com This reaction is utilized in the production of polyurethane foams, where the CO2 acts as a blowing agent. wikipedia.org

Reaction with Amines: The reaction with a primary or secondary amine results in the formation of a urea derivative. wikipedia.orgdoxuchem.com

The reactivity of the isocyanate group in this compound is influenced by the electron-donating nature of the aliphatic cyclohexane ring, which makes it less reactive than aromatic isocyanates. poliuretanos.net The presence and position of the ethyl group can also have a subtle steric effect on the reaction rate. The general order of reactivity of the isocyanate group with different nucleophiles is typically primary amines > primary alcohols > secondary amines. researchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H15NO |

| Molecular Weight | 153.22 g/mol cymitquimica.com |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Density | Not specified in available literature |

Note: Detailed experimental physical properties for this specific compound are not widely published in readily accessible literature.

Table 2: Related Cycloaliphatic Compounds and Their Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| Bis(4-isocyanatocyclohexyl)methane | C15H22N2O2 | 262.35 | Diisocyanate used in polyurethane production. nih.gov |

| 4-Ethylcyclohexene | C8H14 | 110.20 | A related hydrocarbon with an ethyl group on a cyclohexane ring. nist.gov |

| 1-Ethyl-4-methoxycyclohexane | C9H18O | 142.24 | A cyclohexane derivative with ethyl and methoxy (B1213986) substitutions. nih.gov |

| 1-Ethyl-4-isopropylcyclohexane | C11H22 | 154.30 | An alkyl-substituted cyclohexane. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

1-ethyl-4-isocyanatocyclohexane |

InChI |

InChI=1S/C9H15NO/c1-2-8-3-5-9(6-4-8)10-7-11/h8-9H,2-6H2,1H3 |

InChI Key |

IOTXXNJPRHXFCR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)N=C=O |

Origin of Product |

United States |

Synthesis Methodologies for 1 Ethyl 4 Isocyanatocyclohexane

Phosgenation Routes for 1-Ethyl-4-isocyanatocyclohexane (B6270703) Production

The most established industrial method for the production of isocyanates involves the reaction of a primary amine with phosgene (B1210022) (COCl₂). This process, known as phosgenation, is a versatile and widely used technique for synthesizing a broad range of isocyanates, including cycloaliphatic variants like this compound.

Direct Phosgenation of 1-Ethyl-4-aminocyclohexane

The direct phosgenation of 1-ethyl-4-aminocyclohexane is the most straightforward phosgene-based route to this compound. The reaction proceeds in a two-step mechanism. Initially, the primary amine reacts with phosgene to form an intermediate N-carbamoyl chloride. This is followed by dehydrochlorination at elevated temperatures to yield the final isocyanate product and hydrogen chloride (HCl) as a byproduct.

R-NH₂ + COCl₂ → R-NHCOCl + HCl R-NHCOCl → R-NCO + HCl

Where R represents the 4-ethylcyclohexyl group.

The reaction is typically carried out in an inert solvent, such as toluene (B28343), xylene, or a chlorinated aromatic hydrocarbon. nih.gov The process often involves a "cold" phosgenation step where the amine is reacted with an excess of phosgene at low temperatures (typically below 70°C) to form a slurry of the carbamoyl (B1232498) chloride. This is followed by a "hot" phosgenation step where the temperature is gradually increased (generally between 100-200°C) to promote the decomposition of the carbamoyl chloride to the isocyanate. sabtechmachine.com

The synthesis of the precursor, 1-ethyl-4-aminocyclohexane, can be achieved through methods such as the catalytic hydrogenation of ethyl p-aminobenzoate. orgsyn.org This reduction of the aromatic ring provides the corresponding cycloaliphatic amine.

Interfacial Phosgenation Techniques and Process Optimization for this compound

Interfacial phosgenation is a variation of the direct phosgenation process that can be particularly useful for the synthesis of isocyanates. In this technique, the reaction is carried out in a two-phase system, typically consisting of an aqueous solution of the amine salt (such as the hydrochloride) and an organic solvent containing the phosgene. The reaction occurs at the interface between the two liquid phases.

This method can offer advantages in terms of reaction control and can sometimes lead to higher yields and purer products. For the synthesis of this compound, an aqueous solution of 1-ethyl-4-aminocyclohexane hydrochloride would be reacted with a solution of phosgene in a water-immiscible organic solvent. The use of a phase-transfer catalyst can sometimes enhance the reaction rate.

Process optimization for the production of this compound via phosgenation would involve careful control of several parameters:

Stoichiometry: A molar excess of phosgene is generally used to ensure complete conversion of the amine and to minimize the formation of urea (B33335) byproducts. google.com

Temperature: The temperature profile of the reaction is critical. The initial "cold" phosgenation helps to control the exothermic reaction and prevent side reactions, while the subsequent "hot" phosgenation is necessary for the formation of the isocyanate. sabtechmachine.com

Solvent: The choice of solvent is important for dissolving the reactants and products, as well as for heat transfer. nih.gov

Mixing: Efficient mixing is crucial to ensure good contact between the reactants, especially in interfacial phosgenation.

Catalytic Enhancement in Phosgenation Chemistry for this compound Synthesis

While the phosgenation of amines is generally a facile reaction, catalysts can be employed to enhance the reaction rate and improve selectivity. For the synthesis of isocyanates, various catalysts have been explored. In some cases, the reaction can be catalyzed by tertiary amines or other bases. However, in the context of phosgenation, the focus is often on optimizing conditions to avoid the need for external catalysts which can complicate purification.

For cycloaliphatic amines, the reaction with phosgene is typically rapid. The use of a catalyst might be more relevant in the context of byproduct mitigation or in developing more energy-efficient processes. Research in the broader field of isocyanate synthesis continues to explore new catalytic systems, including those based on transition metals, which could potentially be applied to the synthesis of this compound.

Byproduct Management and Purity Enhancement in Phosgenation-Based Synthesis of this compound

A significant challenge in the phosgenation of amines is the formation of byproducts, which can reduce the yield and purity of the desired isocyanate. The primary byproducts in the synthesis of this compound would be ureas, formed from the reaction of the starting amine with the isocyanate product.

R-NH₂ + R-NCO → R-NH-CO-NH-R

To minimize the formation of these ureas, a significant excess of phosgene is typically used. google.com Another strategy is to first convert the amine to its hydrochloride salt, which is less reactive towards the isocyanate product. sabtechmachine.com

After the reaction is complete, the excess phosgene and the HCl byproduct must be removed. This is typically achieved by blowing an inert gas, such as nitrogen, through the reaction mixture. sabtechmachine.com The crude this compound is then purified, usually by fractional distillation under reduced pressure, to remove the solvent and any remaining byproducts. The purity of the final product is crucial for its subsequent applications.

Non-Phosgene Synthesis Strategies for this compound

The high toxicity of phosgene has driven the development of alternative, "phosgene-free" methods for the synthesis of isocyanates. google.comdigitellinc.comionike.com These methods offer a safer approach to the production of compounds like this compound.

Curtius Rearrangement for this compound Generation

The Curtius rearrangement is a classic and versatile method for converting carboxylic acids into isocyanates. wikipedia.orgorganic-chemistry.org This reaction proceeds through the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to form the isocyanate with the loss of nitrogen gas. wikipedia.org

The synthesis of this compound via the Curtius rearrangement would start with 4-ethylcyclohexanecarboxylic acid. This starting material can be synthesized through various standard organic chemistry methods. The carboxylic acid is first converted to an activated derivative, such as an acid chloride or an ester. This derivative is then reacted with an azide source, typically sodium azide, to form the corresponding 4-ethylcyclohexanecarbonyl azide.

The key step is the thermal or photochemical rearrangement of the acyl azide. Upon heating, the acyl azide undergoes a concerted rearrangement, where the ethylcyclohexyl group migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous expulsion of nitrogen gas, to yield this compound. wikipedia.org A key advantage of the Curtius rearrangement is that the migration occurs with retention of the stereochemistry of the migrating group. nih.gov

Activation of the carboxylic acid: 4-ethyl-C₆H₁₀-COOH + SOCl₂ → 4-ethyl-C₆H₁₀-COCl + SO₂ + HCl

Formation of the acyl azide: 4-ethyl-C₆H₁₀-COCl + NaN₃ → 4-ethyl-C₆H₁₀-CON₃ + NaCl

Curtius Rearrangement: 4-ethyl-C₆H₁₀-CON₃ → 1-ethyl-4-C₆H₁₀-NCO + N₂

The isocyanate can be isolated if the reaction is performed in an inert solvent. Alternatively, if the reaction is carried out in the presence of a nucleophile, such as an alcohol or water, the corresponding carbamate (B1207046) or amine can be formed directly. wikipedia.orgnrochemistry.com

Table of Research Findings for Curtius Rearrangement

| Starting Material | Reagents | Intermediate | Product | Yield | Reference |

| Carboxylic Acid | Diphenylphosphoryl azide (DPPA), Triethylamine (Et₃N) | Acyl azide | Isocyanate | Not specified | nrochemistry.com |

| α-cyanoester | 1. Hydrazine 2. Nitrous acid 3. Heat in ethanol (B145695) | Acyl azide | Ethyl carbamate | Not specified | wikipedia.org |

| Carboxylic Acid | 1. SOCl₂ 2. NaN₃ 3. Heat | Acyl azide | Isocyanate | Not specified | organic-chemistry.org |

Hofmann Rearrangement Precursors to this compound

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. wikipedia.orgtcichemicals.com This makes it a viable, albeit indirect, pathway to synthesizing this compound. The key precursor for this synthesis is 4-ethylcyclohexanecarboxamide.

The reaction proceeds by treating the primary amide with bromine or another halogenating agent, such as N-bromosuccinimide (NBS), in the presence of a strong base like sodium hydroxide. chem-station.commasterorganicchemistry.com The base facilitates the formation of a bromoamide anion, which then undergoes rearrangement. wikipedia.org In this critical step, the ethylcyclohexyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming this compound. masterorganicchemistry.com

If the reaction is performed in an aqueous solution, the isocyanate intermediate is typically hydrolyzed to form the corresponding primary amine, 4-ethylcyclohexylamine. wikipedia.orgtcichemicals.com However, by carrying out the reaction in the absence of water, it is possible to isolate the isocyanate. google.com The use of phase-transfer catalysts in a two-phase aqueous/organic system has also been explored to facilitate the formation of isocyanates from amides. google.com

A modified Hofmann rearrangement can also be employed where the intermediate isocyanate is trapped by an alcohol to form a stable carbamate. wikipedia.orgchem-station.com For instance, using methanol (B129727) would yield methyl N-(4-ethylcyclohexyl)carbamate. This carbamate can then be isolated and subsequently pyrolyzed to yield the desired this compound.

Table 1: Key Reactants in Hofmann Rearrangement for this compound Synthesis

| Reactant/Reagent | Role in Reaction | Reference |

| 4-Ethylcyclohexanecarboxamide | Primary amide precursor | wikipedia.org |

| Bromine (Br₂) or N-Bromosuccinimide (NBS) | Halogenating agent | chem-station.commasterorganicchemistry.com |

| Sodium Hydroxide (NaOH) | Strong base | masterorganicchemistry.com |

| Water (H₂O) | Can hydrolyze the isocyanate to an amine | wikipedia.org |

| Anhydrous Solvent | Allows for the isolation of the isocyanate | google.com |

Urethane (B1682113) Pyrolysis Routes for this compound Formation

The thermal decomposition, or pyrolysis, of urethanes (carbamates) is a significant non-phosgene route for the production of isocyanates. acs.orgresearchgate.net This method is considered more environmentally friendly as it avoids the use of highly toxic phosgene. acs.org For the synthesis of this compound, the corresponding precursor would be an N-(4-ethylcyclohexyl)carbamate, such as ethyl N-(4-ethylcyclohexyl)carbamate.

The process involves heating the carbamate to high temperatures, which causes it to decompose into the desired isocyanate and an alcohol. researchgate.net The general reaction is as follows:

R-NH-CO-OR' → R-N=C=O + R'-OH

In the specific case of forming this compound, the reaction would be:

4-Ethylcyclohexyl-NH-CO-O-R' → this compound + R'-OH

The efficiency of this pyrolysis can be influenced by several factors, including temperature, pressure, and the presence of a catalyst. researchgate.net While the reaction can be performed without a catalyst, various catalytic systems have been developed to improve the rate of pyrolysis and allow for lower reaction temperatures. researchgate.net Theoretical studies on the gas-phase pyrolysis of carbamates, such as ethyl N,N-dimethylcarbamate, indicate a two-step mechanism involving a cyclic transition state. nih.gov

Carbonylation-Based Approaches for this compound Synthesis

Carbonylation reactions offer another phosgene-free pathway to isocyanates and have been a subject of extensive research. acs.orgresearchgate.net These methods typically involve the reaction of a nitrogen-containing compound with carbon monoxide (CO).

One such approach is the reductive carbonylation of nitro compounds. acs.org In this case, 1-ethyl-4-nitrocyclohexane could be used as a starting material. The reaction is generally catalyzed by transition metals like palladium, rhodium, or ruthenium. acs.org A two-step process is often favored, where the nitro compound is first converted to a carbamate, which is then thermally decomposed to the isocyanate. acs.org

Another carbonylation strategy involves the direct reaction of amines with CO. For the synthesis of this compound, the precursor would be 4-ethylcyclohexylamine. The direct carbonylation of amines to isocyanates is challenging but can be achieved under specific catalytic conditions.

More recently, light-driven, nickel-catalyzed carbonylation methods have been developed for the synthesis of aliphatic isocyanates from alkyl iodides. thieme-connect.com This innovative approach could potentially be applied to the synthesis of this compound starting from 1-ethyl-4-iodocyclohexane. thieme-connect.comnih.gov The reaction proceeds via a carbonylative azidation process. thieme-connect.com

Table 2: Potential Carbonylation Precursors and Methods

| Precursor | Carbonylation Method | Catalyst Type | Reference |

| 1-Ethyl-4-nitrocyclohexane | Reductive Carbonylation | Transition Metal (e.g., Pd, Rh, Ru) | acs.org |

| 4-Ethylcyclohexylamine | Direct Carbonylation | Transition Metal | scholaris.ca |

| 1-Ethyl-4-iodocyclohexane | Light-Driven Carbonylative Azidation | Nickel-based | thieme-connect.com |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the synthesis of isocyanates, aiming to reduce the environmental impact of their production. rsc.orgrsc.org A primary focus is the development of non-phosgene routes, as phosgene is a highly toxic and corrosive gas. acs.orgrsc.org

The urethane pyrolysis and carbonylation methods discussed above are prime examples of greener alternatives to the traditional phosgene process. acs.orgresearchgate.net Another green reagent that has gained attention as a substitute for phosgene is dimethyl carbonate (DMC). acs.org DMC is less corrosive and lacks the chloride ions that complicate purification in phosgene-based syntheses. acs.org

The use of bio-based feedstocks is another key aspect of green chemistry in isocyanate production. rsc.orgpatsnap.com While the direct synthesis of this compound from biomass is not yet established, the broader trend involves exploring renewable resources to produce the necessary precursors. patsnap.comcovestro.com For example, developing sustainable routes to obtain 4-ethylcyclohexanol (B27859) or related starting materials from biomass would significantly improve the green credentials of the final product.

Furthermore, the optimization of reaction conditions to enhance energy efficiency and reduce waste is a central tenet of green chemistry. This includes the development of more efficient catalysts that can operate under milder conditions and can be easily recycled. acs.org The use of greener solvents, such as ethanol or propylene (B89431) carbonate, in purification processes also contributes to a more sustainable synthetic pathway. semanticscholar.org

Purification and Isolation Techniques for Synthetic this compound

Distillation and Crystallization Methodologies for this compound

Distillation is a primary method for the purification of liquid organic compounds, including isocyanates. Given that many isocyanates are liquids at room temperature, fractional distillation under reduced pressure is often employed. This technique is suitable for separating this compound from non-volatile impurities or solvents with significantly different boiling points. The reduced pressure is crucial to prevent the thermal degradation or polymerization of the isocyanate at high temperatures.

Crystallization can be a viable purification method if the synthesized this compound is a solid at room temperature or if it forms a stable crystalline derivative. Recrystallization from a suitable solvent can effectively remove impurities. The process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, which promotes the formation of pure crystals. The choice of solvent is critical; it should readily dissolve the compound at high temperatures but not at low temperatures, while the impurities should remain soluble at all temperatures.

Chromatographic Separation of this compound from Reaction Mixtures

Chromatographic techniques are powerful tools for the separation and purification of complex mixtures and are well-suited for isolating this compound from its reaction byproducts.

High-Performance Liquid Chromatography (HPLC) , particularly in the reverse-phase mode, is a widely used analytical and preparative separation technique. sielc.comsielc.com A reverse-phase HPLC method would typically use a nonpolar stationary phase (like C18-silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol and water. sielc.comsielc.com The separation is based on the differential partitioning of the components between the stationary and mobile phases. This method can be scaled up for preparative separation to isolate pure this compound. sielc.com

Flash column chromatography is another common purification technique, particularly in a research laboratory setting. It is a rapid form of column chromatography that uses a positive pressure to force the solvent through the column, speeding up the separation process. For the purification of this compound, a silica (B1680970) gel column would likely be used with a non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297). chem-station.com The polarity of the solvent mixture can be adjusted to achieve optimal separation of the desired product from any unreacted starting materials or byproducts.

Table 3: Chromatographic Purification Parameters

| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation | Reference |

| Reverse-Phase HPLC | C18-silica (nonpolar) | Acetonitrile/Water or Methanol/Water (polar) | Differential partitioning based on polarity | sielc.comsielc.com |

| Flash Column Chromatography | Silica Gel (polar) | Hexane/Ethyl Acetate (nonpolar) | Adsorption and differential elution based on polarity | chem-station.com |

Impurity Profiling and Mitigation Strategies in this compound Synthesis

The purity of this compound is paramount for its intended applications, as impurities can significantly impact reactivity, polymer formation, and final product properties. A thorough understanding of potential impurities and strategies for their control is therefore essential.

Impurity Profiling:

The impurity profile of this compound is intrinsically linked to the chosen synthesis method.

Phosgenation Route: The reaction of 4-ethylcyclohexylamine with phosgene is a primary potential route. This process, however, is known to generate several byproducts. Key impurities can include unreacted 4-ethylcyclohexylamine, carbamoyl chlorides, and various chlorinated byproducts. google.com The presence of excess phosgene can also lead to the formation of allophanates and other secondary reaction products.

Curtius, Hofmann, and Lossen Rearrangements: These methods, which proceed via a nitrene intermediate, can also introduce specific impurities. wikipedia.orgorganic-chemistry.org Incomplete rearrangement can result in the presence of the starting carboxylic acid, amide, or hydroxamic acid. Side reactions of the highly reactive isocyanate product can lead to the formation of ureas (from reaction with any amine present) or urethanes (if alcohols are used as solvents or are present as impurities). wikipedia.org

Mitigation Strategies:

Effective mitigation of these impurities requires a multi-faceted approach encompassing process optimization and purification techniques.

Process Optimization: Precise control of reaction parameters is the first line of defense. This includes stoichiometric control of reactants to minimize unreacted starting materials, and careful temperature and pressure management to suppress side reactions. In phosgenation, the rate of phosgene addition and efficient removal of hydrogen chloride are critical to prevent the formation of undesirable byproducts. google.com For rearrangement reactions, ensuring complete conversion of the starting material is key.

Purification Techniques: Following the initial synthesis, purification is crucial to achieve the desired product quality. Distillation is a common method for separating the volatile isocyanate from less volatile impurities. doxuchem.com However, the thermal sensitivity of isocyanates requires careful control of temperature and pressure to prevent degradation and polymerization.

Filtration can be employed to remove solid impurities, and treatment with specific scavengers can be used to remove acidic impurities like hydrogen chloride. google.com Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for both the analysis and, in some cases, the purification of isocyanates. epa.govresearchgate.netnih.gov These methods can separate closely related impurities and provide a detailed impurity profile. iom-world.orgsigmaaldrich.comepa.gov

Below are interactive tables summarizing potential impurities and mitigation strategies.

Table 1: Potential Impurities in this compound Synthesis

| Impurity | Potential Origin | Analytical Detection Method |

| 4-Ethylcyclohexylamine | Incomplete reaction (Phosgenation) | GC-MS, HPLC |

| Carbamoyl Chloride Intermediates | Incomplete reaction (Phosgenation) | HPLC (after derivatization) |

| Chlorinated Byproducts | Side reactions (Phosgenation) | GC-MS |

| Ureas (e.g., N,N'-bis(4-ethylcyclohexyl)urea) | Reaction of isocyanate with amine impurities | HPLC, LC-MS |

| Urethanes | Reaction of isocyanate with alcohol impurities/solvents | HPLC, GC-MS |

| Allophanates/Biurets | Reaction of isocyanate with urethane/urea | HPLC, LC-MS |

| Starting Carboxylic Acid/Amide/Hydroxamic Acid | Incomplete rearrangement (Curtius/Hofmann/Lossen) | HPLC, GC-MS |

Table 2: Mitigation and Purification Strategies for this compound

| Strategy | Description | Targeted Impurities |

| Process Control | Strict stoichiometric control of reactants, optimized temperature and pressure profiles. | Unreacted starting materials, side reaction products. |

| Distillation | Fractional distillation under reduced pressure. | Non-volatile impurities, some side products. |

| Filtration | Removal of solid particulates. | Solid byproducts, catalyst residues. |

| Acid Scavenging | Treatment with acid scavengers (e.g., epoxides, hindered amines). | Acidic impurities (e.g., HCl from phosgenation). |

| Chromatography | Preparative HPLC or GC for high-purity applications. | Closely related isomers and byproducts. |

Reaction Chemistry and Mechanistic Investigations of 1 Ethyl 4 Isocyanatocyclohexane

Nucleophilic Addition Reactions of the Isocyanate Group in 1-Ethyl-4-isocyanatocyclohexane (B6270703)

The core reactivity of the isocyanate group (-N=C=O) in this compound is characterized by the pronounced electrophilicity of the central carbon atom. This makes it highly susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to the application of isocyanates in polymer chemistry and organic synthesis.

Reaction with Alcohols and Polyols: Urethane (B1682113) Formation Mechanisms

The reaction between this compound and alcohols or polyols is a cornerstone of polyurethane chemistry, leading to the formation of carbamates, commonly known as urethanes. The mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the electron-deficient carbonyl carbon of the isocyanate. This process is typically a concerted step, proceeding through a cyclic transition state.

The reaction is often catalyzed by either bases (such as tertiary amines) or organometallic compounds (like dibutyltin (B87310) dilaurate). Base catalysis involves the formation of a more nucleophilic alkoxide, while acid catalysis activates the isocyanate group by protonating the nitrogen atom. nih.gov The reaction with polyols, which contain multiple hydroxyl groups, leads to the formation of cross-linked polymer networks, the basis of polyurethane materials. researchgate.net The properties of the resulting polyurethanes can be tailored by the choice of the polyol. nih.govresearchgate.net

Table 1: Representative Reaction of Aliphatic Isocyanates with Alcohols

| Isocyanate Reactant | Alcohol/Polyol | Product | Catalyst | Typical Conditions | Ref. |

|---|---|---|---|---|---|

| Hexamethylene diisocyanate (HDI) | Ester diol | Polyester (B1180765) Urethane | Dibutyltin dilaurate (DBTDL) | Room temperature, 2h, in THF | nih.gov |

| Isophorone (B1672270) diisocyanate (IPDI) | Polycaprolactone diol | Polyurethane | - | Not specified | researchgate.net |

Reaction with Amines and Polyamines: Urea (B33335) and Biuret Formation Pathways

Amines, being stronger nucleophiles than alcohols, react rapidly with this compound to form substituted ureas. The reaction mechanism is analogous to that with alcohols, involving the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon. This reaction is generally very fast and often does not require a catalyst. nih.govsphinxsai.com

When a di- or polyamine is used as the reactant, the process leads to the formation of polyureas, which are polymers known for their high strength and thermal stability. nih.govsphinxsai.comresearchgate.net The reaction between a diisocyanate and a diamine is a key method for synthesizing polyurea coatings and elastomers. nih.govrsc.org

The urea product itself contains N-H bonds and can react further with another molecule of isocyanate, particularly at elevated temperatures, to form a biuret. This secondary reaction can lead to cross-linking in polymer systems.

Table 2: Urea Formation from Aliphatic Isocyanates and Amines

| Isocyanate Reactant | Amine/Polyamine | Product | Conditions | Yield | Ref. |

|---|---|---|---|---|---|

| Hexamethylene diisocyanate (HMDI) | 4-Arylazo-1,3-benzenediamine | Poly(4-arylazo-1,3-benzeneurea-hexamethylene) | Reflux in THF, 2h | 95% | sphinxsai.com |

Reaction with Water: Carbamic Acid Decomposition and Urea Formation

The reaction of this compound with water proceeds through a two-step mechanism. Initially, water adds to the isocyanate group to form an unstable carbamic acid intermediate. This carbamic acid readily decomposes, eliminating carbon dioxide and yielding a primary amine (4-ethylcyclohexylamine).

The newly formed amine is highly reactive towards the isocyanate and will immediately react with another molecule of this compound to produce a symmetrically disubstituted urea (N,N'-bis(4-ethylcyclohexyl)urea). This reaction is the basis for the formation of polyurethane foams, where the liberated carbon dioxide acts as a blowing agent.

Reaction with Carboxylic Acids: Anhydride (B1165640) and Amide Formation

The interaction of this compound with a carboxylic acid is more complex and can proceed via different pathways depending on the reaction conditions. The initial step is the addition of the carboxylic acid to the isocyanate, forming a mixed carboxylic-carbamic anhydride.

This anhydride is generally unstable and can decompose through two main routes:

Decarboxylation: The anhydride can lose carbon dioxide to form an N-substituted amide.

Dissociation: The anhydride can dissociate back to the starting materials or rearrange.

In some cases, particularly with aromatic anhydrides containing a free carboxyl group, stable amide anhydrides can be prepared. nih.gov The reaction of isocyanates with carboxylic acids in the presence of suitable catalysts is a known method for amide synthesis. google.com

Reaction with Thiols: Thiocarbamate Synthesis

Thiols, the sulfur analogs of alcohols, react with this compound in a similar fashion to alcohols, yielding thiocarbamates (also known as thiourethanes). The sulfur atom of the thiol acts as the nucleophile, attacking the isocyanate carbon.

The reactivity of thiols is generally intermediate between that of alcohols and amines. The reaction can be catalyzed by bases, which convert the thiol to the more nucleophilic thiolate anion.

Cycloaddition and Oligomerization Reactions of this compound

In addition to nucleophilic addition reactions, the cumulative double bonds in the isocyanate group of this compound allow it to undergo cycloaddition and oligomerization reactions, both with itself and with other unsaturated compounds.

Cycloaddition Reactions: Isocyanates can function as dienophiles in Diels-Alder reactions, which are [4+2] cycloadditions. nih.govmasterorganicchemistry.comlibretexts.org In such a reaction, this compound would react with a conjugated diene to form a six-membered heterocyclic ring. The efficiency of this reaction is enhanced by the presence of electron-withdrawing groups on the dienophile, a role the isocyanate group can play. libretexts.orgyoutube.com

Oligomerization Reactions: Under the influence of specific catalysts, this compound can self-react to form cyclic oligomers. The most common of these are:

Uretdiones (Dimers): Formed via a [2+2] cycloaddition of two isocyanate groups. This dimerization is often reversible upon heating.

Isocyanurates (Trimers): These are six-membered rings formed from the cyclotrimerization of three isocyanate molecules. This reaction is highly exothermic and generally irreversible, leading to very stable structures. guidechem.com The trimerization of aliphatic diisocyanates is a common industrial process to produce polyisocyanates with low volatility for use in coatings. guidechem.com

The specific outcome of oligomerization (dimer vs. trimer) is highly dependent on the catalyst used and the reaction conditions. rsc.org For aliphatic isocyanates, trimerization to the isocyanurate is often the favored pathway, especially at higher temperatures. guidechem.comrsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetic acid |

| Alcohols |

| Amines |

| Biuret |

| Carbamic acid |

| Carbon dioxide |

| Carboxylic Acids |

| Cyclohexyl isocyanate |

| Dibutyltin dilaurate |

| Hexamethylene diisocyanate (HDI) |

| Isocyanurates |

| Isophorone diisocyanate (IPDI) |

| Methylene (B1212753) bis(4-cyclohexylisocyanate) |

| N,N'-bis(4-ethylcyclohexyl)urea |

| Polyamines |

| Polyols |

| Polyureas |

| Tertiary amines |

| Thiocarbamates |

| Thiols |

| Ureas |

| Uretdiones |

| Urethanes |

Dimerization to Uretidiones: Mechanism and Reversibility

The dimerization of this compound leads to the formation of a four-membered ring structure known as a uretidione (or uretdione). This reaction involves the head-to-tail cycloaddition of two isocyanate groups.

The mechanism of dimerization is often catalyzed by Lewis bases, particularly tertiary phosphines. nih.gov For aromatic isocyanates, dimerization can be more facile, while for aliphatic isocyanates like this compound, specific catalysts are generally required to achieve good selectivity and yield. nih.gov The reaction is believed to proceed through a zwitterionic intermediate formed by the nucleophilic attack of the catalyst on the carbon atom of the isocyanate group. This intermediate then reacts with a second isocyanate molecule to form the uretidione ring and regenerate the catalyst.

A key characteristic of the uretidione linkage is its thermal reversibility. nih.govresearchgate.net The four-membered ring can dissociate back to two isocyanate groups upon heating. researchgate.net This property is exploited in applications such as blocked isocyanates, where the uretidione serves as a protected form of the isocyanate that can be released at a specific temperature to initiate a curing reaction. researchgate.net The dissociation temperature is influenced by the structure of the isocyanate and the presence of catalysts. For many aliphatic isocyanates, this reversion occurs at temperatures above 150°C. researchgate.net

The selectivity of dimerization versus trimerization is a critical aspect. While some catalysts, like 4-dialkylaminopyridines, show selectivity for the dimerization of specific cycloaliphatic diisocyanates such as isophorone diisocyanate (IPDI), they may be less effective for other aliphatic isocyanates, leading to mixtures of products. researchgate.net

Table 1: Catalysts for Isocyanate Dimerization

| Catalyst Type | Example | Selectivity Notes |

|---|---|---|

| Tertiary Phosphines | Trialkylphosphines | Highly efficient for dimerization, but can also promote trimerization. nih.gov |

| Pyridine Derivatives | 4-Dimethylaminopyridine (DMAP) | Selective for some cycloaliphatic isocyanates like IPDI. researchgate.net |

Trimerization to Isocyanurates: Catalysis and Selectivity

The cyclotrimerization of three this compound molecules results in the formation of a highly stable, six-membered heterocyclic structure known as an isocyanurate (or 1,3,5-triazine-2,4,6-trione). tue.nlmdpi.com This reaction is a cornerstone of polyurethane chemistry, as the incorporation of isocyanurate rings into a polymer network significantly enhances its thermal stability, chemical resistance, and mechanical properties. tue.nl

The trimerization is almost always a catalyzed process, with a wide array of catalysts developed to control the reaction rate and selectivity. tue.nl The general mechanism for anionic cyclotrimerization involves the initial attack of a nucleophilic catalyst on the isocyanate carbon, creating an anionic intermediate. mdpi.com This intermediate then sequentially adds two more isocyanate molecules in a chain-growth fashion, ultimately leading to cyclization to form the isocyanurate ring and release the catalyst. mdpi.com

Catalyst selection is crucial for achieving high selectivity for the isocyanurate trimer over other products like dimers (uretidiones) and carbodiimides. nih.govacs.org

Amine-Based Catalysts: Combinations of amines, such as dibenzylamine (B1670424) and a secondary amine (e.g., diisopropylamine (B44863) or hexahydropyridine), have been shown to be effective catalysts for the trimerization of both aromatic and aliphatic isocyanates, including cyclohexyl isocyanate. tue.nl

Metal-Based Catalysts: A variety of metal compounds are active trimerization catalysts. Aluminum complexes, for instance, have demonstrated high activity and selectivity for the trimerization of alkyl, aryl, and allyl isocyanates. nih.govacs.orgrsc.org Lanthanide-based catalysts have also been developed for this purpose. google.com

Fluoride (B91410) Catalysts: Anions such as fluoride (e.g., from cesium fluoride or tetrabutylammonium (B224687) fluoride) are known to be potent catalysts for isocyanate trimerization. doaj.org

The reactivity of aliphatic isocyanates is generally lower than that of aromatic isocyanates, often requiring more active catalysts or higher reaction temperatures. tue.nl

Carbodiimide (B86325) Formation from this compound

This compound can undergo a condensation reaction to form a carbodiimide, with the concurrent elimination of carbon dioxide. This reaction involves the coupling of two isocyanate molecules.

The formation of carbodiimides from isocyanates is typically a catalytic process. google.comrsc.org Phosphine (B1218219) oxides, particularly cyclic phosphine oxides like 3-methyl-1-ethyl-3-phospholene-1-oxide, are highly effective catalysts for this transformation. google.com The proposed mechanism involves the nucleophilic attack of the phosphine oxide oxygen on the isocyanate carbon, leading to a transient adduct. This adduct then reacts with a second isocyanate molecule, ultimately leading to the formation of the carbodiimide, carbon dioxide, and regeneration of the phosphine oxide catalyst. google.com

Transition metal complexes can also catalyze carbodiimide formation. Low-valent iron and manganese carbonyl complexes, such as [(C₅H₅)Fe(CO)₂]₂ and MeCpMn(CO)₃, have been shown to convert isocyanates, including cyclohexyl isocyanate, into the corresponding carbodiimides. rsc.org The proposed mechanism suggests coordination of the isocyanate to the metal center, followed by nucleophilic attack by a second isocyanate molecule to form a heterocyclic intermediate that then fragments, releasing CO₂ and the carbodiimide. rsc.org

Catalysis in Reactions Involving this compound

Catalysis is fundamental to controlling the reactions of this compound, dictating not only the reaction rate but also the selectivity towards desired products such as urethanes, ureas, or specific oligomers.

Organometallic Catalysts for Urethane and Urea Formation

Organometallic compounds are widely used as catalysts to accelerate the reaction between isocyanates and alcohols (to form urethanes) or amines (to form ureas). For the less reactive aliphatic isocyanates like this compound, these catalysts are particularly important. researchgate.netrsc.org

Organotin Catalysts: Compounds such as dibutyltin dilaurate (DBTDL) and stannous octoate are highly effective and have been the industry standard for many years. nih.govrsc.orggoogle.com The catalytic mechanism of organotin compounds can vary. One proposed pathway is the "Lewis acid mechanism," where the tin catalyst coordinates to the isocyanate, making its carbon atom more electrophilic and thus more susceptible to attack by the alcohol's nucleophilic oxygen. turkchem.net Another is the "insertion mechanism," where the catalyst first forms an alkoxide with the alcohol, which then reacts with the isocyanate. nih.govturkchem.net There is evidence that for aliphatic isocyanates in polar solvents, the formation of an organotin alkoxide is the dominant catalytic pathway. rsc.org

Tin-Free Alternatives: Due to toxicity concerns associated with organotin compounds, there is significant research into alternatives. rsc.orgwernerblank.com Iron(III)-based compounds, such as FeCl₃, have shown promise as active catalysts for urethane formation from cycloaliphatic diisocyanates. rsc.org Zirconium and bismuth compounds are also being explored as viable, less toxic alternatives. researchgate.netwernerblank.com Zirconium chelates, for example, are believed to operate via an insertion mechanism, activating the hydroxyl group. wernerblank.com

Table 2: Comparison of Organometallic Catalyst Mechanisms for Urethane Formation

| Mechanism | Description | Common Catalyst Type |

|---|---|---|

| Lewis Acid Mechanism | The metal catalyst coordinates with the isocyanate group, increasing the electrophilicity of the carbonyl carbon. | Organotin Compounds turkchem.net |

| Insertion Mechanism | The metal catalyst first reacts with the alcohol to form a metal alkoxide, which then reacts with the isocyanate. | Zirconium Compounds, some Bismuth Compounds turkchem.netwernerblank.com |

Amine-Based Catalysts for Isocyanate Reactions

Tertiary amines are a versatile class of catalysts for isocyanate reactions, capable of promoting both urethane formation and trimerization. nih.govresearchgate.netturkchem.net Their catalytic activity is generally attributed to their Lewis basicity.

In urethane formation, the amine catalyst is thought to activate the alcohol by forming a hydrogen-bonded complex, which increases the nucleophilicity of the alcohol's oxygen atom, facilitating its attack on the isocyanate. turkchem.net

In trimerization reactions, as mentioned in section 3.2.2, the amine can act as the initiating nucleophile to start the cyclization process. tue.nl The choice of amine catalyst can influence the selectivity between the gelling reaction (urethane formation) and side reactions. For instance, in polyurethane foam production, different amine catalysts are used to balance the reaction of isocyanate with polyol (gelling) and its reaction with water (blowing). nih.gov Examples of common amine catalysts include 1,4-diazabicyclo[2.2.2]octane (DABCO) and N,N-dimethylethanolamine. nih.govturkchem.net

Transition Metal Catalysis in Isocyanate Oligomerization

While organometallic catalysts are well-known for urethane formation, certain transition metal complexes are specifically employed to catalyze the oligomerization (dimerization and trimerization) of isocyanates.

Dimerization: Lanthanide(III) thiolate complexes have been identified as highly active and selective catalysts for the cyclodimerization of isocyanates. acs.org This represents a specific application of transition metals (in this case, inner transition metals) for selective dimerization over trimerization.

Trimerization: Various transition metal compounds have been shown to catalyze the formation of isocyanurates. Palladium(0)-diimine complexes can catalyze the trimerization of aryl isocyanates. tue.nl Organozinc compounds have also been studied as cyclotrimerization catalysts. tue.nl While much of the research has focused on aryl isocyanates, these catalyst systems represent an important class for controlling isocyanate reactivity.

It is important to distinguish this from the transition metal-catalyzed formation of carbodiimides (Section 3.2.3), which is a condensation reaction rather than a simple oligomerization.

Table 3: Chemical Compounds Mentioned

| Compound Name | Role/Product |

|---|---|

| This compound | Subject of the article |

| Uretidione | Dimerization product |

| Isocyanurate | Trimerization product |

| Carbodiimide | Condensation product |

| Cyclohexyl isocyanate | Analog compound |

| Isophorone diisocyanate (IPDI) | Analog compound |

| Trialkylphosphine | Dimerization catalyst |

| 4-Dimethylaminopyridine (DMAP) | Dimerization catalyst |

| Dibenzylamine | Trimerization catalyst component |

| Diisopropylamine | Trimerization catalyst component |

| Hexamethyldisilazane (HMDS) | Trimerization catalyst |

| Aluminum complexes | Trimerization catalyst |

| Lanthanide complexes | Dimerization/Trimerization catalyst |

| Cesium fluoride | Trimerization catalyst |

| 3-Methyl-1-ethyl-3-phospholene-1-oxide | Carbodiimide formation catalyst |

| Iron carbonyl complexes | Carbodiimide formation catalyst |

| Manganese carbonyl complexes | Carbodiimide formation catalyst |

| Dibutyltin dilaurate (DBTDL) | Urethane formation catalyst |

| Stannous octoate | Urethane formation catalyst |

| Iron(III) chloride (FeCl₃) | Urethane formation catalyst |

| Zirconium chelates | Urethane formation catalyst |

| Bismuth compounds | Urethane formation catalyst |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Urethane/Trimerization catalyst |

| N,N-Dimethylethanolamine | Urethane/Trimerization catalyst |

| Palladium complexes | Trimerization catalyst |

Enzyme-Mediated Transformations of this compound

While specific studies on the enzyme-mediated transformations of this compound are not extensively documented in publicly available literature, the reactivity of the isocyanate functional group with biological macromolecules, including enzymes, is well-established. Isocyanates are known to be highly reactive electrophiles that can readily form covalent bonds with various nucleophilic residues on proteins. wikipedia.orgyoutube.com

The primary mechanism of interaction involves the reaction of the isocyanate group with active-site or surface-accessible amino acid residues of enzymes. Key nucleophilic targets on enzymes include the side chains of lysine (B10760008) (amine group), serine (hydroxyl group), cysteine (thiol group), and tyrosine (phenolic hydroxyl group). researchgate.netnih.gov The reaction with an amine group (e.g., from a lysine residue) results in the formation of a stable urea linkage, while reaction with a hydroxyl group (e.g., from a serine residue) forms a urethane (carbamate) linkage. wikipedia.orgresearchgate.net

Research on other isocyanates has demonstrated that they can act as inhibitors for certain classes of enzymes. For instance, alkyl isocyanates have been shown to be effective active-site-directed inhibitors of serine proteases like chymotrypsin, trypsin, and elastase. nih.gov In these cases, the isocyanate covalently modifies the active-site serine residue (e.g., Serine 195 in chymotrypsin), leading to irreversible inhibition of the enzyme's catalytic activity. nih.gov The alkyl chain of the isocyanate is often buried within the enzyme's hydrophobic substrate-binding pocket, contributing to the specificity of the interaction. nih.gov

Given its structure, this compound would be expected to exhibit similar reactivity. The aliphatic nature of the cyclohexyl ring and the presence of the ethyl group could influence its binding and reactivity within the active sites of various enzymes. It is also plausible that enzymes such as glutathione (B108866) S-transferases could be involved in the detoxification of isocyanates, although direct evidence for this compound is lacking. researchgate.net The reaction of isocyanates with water, which can be catalyzed by some enzymes, leads to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide. wikipedia.orgdoxuchem.com

Kinetic and Thermodynamic Studies of this compound Reactivity

Reaction Rate Determination for Key Transformations

The rate of reaction is significantly influenced by the nature of the isocyanate. Aromatic isocyanates are generally much more reactive than aliphatic isocyanates. pcimag.com As this compound is an aliphatic isocyanate, its reaction rates would be expected to be lower than those of aromatic isocyanates like phenyl isocyanate or toluene (B28343) diisocyanate (TDI). pcimag.com

The reaction of isocyanates with amines is typically orders of magnitude faster than the reaction with alcohols. pcimag.com The reaction with water is also a significant process, leading to the formation of an amine and carbon dioxide. doxuchem.compcimag.com This subsequent amine can then react with another isocyanate molecule to form a urea. wikipedia.org

The table below shows the relative reactivity of different isocyanate types, which provides a framework for estimating the reactivity of this compound.

| Isocyanate Type | Relative Reactivity with Hydroxyl Group |

| Aromatic (e.g., MDI) | High |

| Aliphatic (e.g., HDI, this compound) | Low to Moderate |

This table is illustrative and based on general reactivity trends of isocyanates.

Activation Energy and Transition State Analysis

The formation of a urethane from the reaction of an isocyanate and an alcohol is an exothermic process. poliuretanos.net The heat of formation for urethane production from various isocyanates and alcohols generally falls in the range of -16 to -34 kcal/mol, with most values between -22 and -25 kcal/mol. ebrary.net This exothermicity indicates a thermodynamically favorable reaction.

The activation energy for the uncatalyzed reaction between an isocyanate and an alcohol is influenced by the structure of both reactants and the solvent. For polyurethane curing processes involving diisocyanates and polyols, activation energies have been reported in the range of 50 to 70 kJ/mol. core.ac.uk It was found that the activation energy for urethane formation was similar in solvents of varying polarity like toluene, dibutyl ether, and acetonitrile (B52724), suggesting that the solvent's dielectric strength plays a minor role. ebrary.net

The transition state for the reaction of an isocyanate with an alcohol is thought to involve a complex between the reactants. The reaction is believed to proceed through a nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. scientific.net The structure of the transition state can be influenced by the solvent and any catalysts present.

The Gibbs free energy of activation for polyurethane curing has been found to be negative, indicating a spontaneous process where the transition state is more ordered than the reactants. core.ac.uk

Solvent Effects on this compound Reaction Kinetics

The solvent can have a significant impact on the rate of isocyanate reactions. The polarity of the solvent can influence the reaction rate, even in the absence of a catalyst. scientific.netresearchgate.net For the reaction of phenols with isocyanates, the reactivity was observed to increase in the order: Xylene < 1,4-Dioxane < Cyclohexanone. scientific.netresearchgate.net This suggests that more polar solvents can accelerate the reaction.

However, the effect of the solvent is not solely dependent on its dielectric constant. The ability of the solvent to form hydrogen bonds also plays a crucial role. researchgate.net The reaction rate of phenyl isocyanate with methanol (B129727) was found to vary significantly across different solvents, with the order being: benzene, toluene > nitrobenzene (B124822) > di-n-butyl ether > n-butyl acetate (B1210297) > methyl ethyl ketone > dioxane > acetonitrile. researchgate.net The primary factor influencing the rate was the dielectric constant, with some contribution from hydrogen bonding characteristics. researchgate.net

The table below summarizes the effect of different solvents on the reaction rate of isocyanates with hydroxyl compounds.

| Solvent | Relative Reaction Rate | Polarity |

| Xylene | Low | Low |

| 1,4-Dioxane | Medium | Medium |

| Cyclohexanone | High | High |

This table is based on data for the reaction of phenols with isocyanates and illustrates a general trend. scientific.netresearchgate.net

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of isocyanates is intrinsically linked to their molecular structure. For this compound, both the aliphatic cyclohexyl ring and the ethyl substituent influence its reactivity.

Aliphatic vs. Aromatic: The isocyanate group in this compound is attached to an aliphatic ring. Aliphatic isocyanates are generally less reactive than aromatic isocyanates. pcimag.com This is because the phenyl ring in aromatic isocyanates can stabilize the transition state through resonance, thereby lowering the activation energy.

Steric Hindrance: The cyclohexyl ring is a bulky group, which can sterically hinder the approach of nucleophiles to the isocyanate carbon. The ethyl group at the 4-position is relatively remote from the isocyanate group and is not expected to exert a significant direct steric effect on the NCO group's reactivity.

Electronic Effects: The ethyl group is an electron-donating group. Electron-donating groups attached to the carbon framework can slightly decrease the electrophilicity of the isocyanate carbon, potentially leading to a modest decrease in reactivity compared to an unsubstituted cyclohexyl isocyanate. Conversely, electron-withdrawing substituents on the nucleophile (e.g., in phenols) have been shown to increase the reaction rate with isocyanates. scientific.netresearchgate.net

The thermal stability of the resulting urethane bond is also influenced by the structure of the isocyanate. Urethanes derived from aliphatic isocyanates tend to be more thermally stable than those from aromatic isocyanates. ebrary.net This is because aromatic structures can better stabilize the activated states leading to thermal reversion to the isocyanate and alcohol. ebrary.net

Polymerization Science and Advanced Material Engineering Applications of 1 Ethyl 4 Isocyanatocyclohexane

1-Ethyl-4-isocyanatocyclohexane (B6270703) as a Monomer in Polyurethane Systems

In the context of polyurethane systems, this compound is not a monomer in the traditional sense of a repeating unit. Rather, it is a reactive modifier used in conjunction with difunctional or polyfunctional monomers (polyols and diisocyanates) to engineer specific polymer characteristics. The ethylcyclohexyl group imparts properties typical of cycloaliphatic structures, such as good thermal and UV stability, while its monofunctionality provides a mechanism to control polymerization. researchgate.netmdpi.com

Linear polyurethanes are synthesized through the step-growth polyaddition reaction of a diisocyanate and a diol. The resulting polymer chains are composed of alternating hard segments (from the diisocyanate and a small diol chain extender) and soft segments (from a long-chain polyol). mdpi.com

The introduction of this compound into this reaction serves to control the final molecular weight of the polymer. As a monofunctional compound, it reacts with a hydroxyl group on a growing polymer chain, forming a stable urethane (B1682113) linkage at the chain end and preventing further propagation. This process is known as chain-stopping or capping. nih.gov By adjusting the concentration of this compound relative to the difunctional monomers, the average chain length can be precisely managed. This control is crucial for applications where properties like viscosity, solubility, and melt flow are critical.

The general reaction is as follows:

Chain Propagation: OCN-R-NCO (diisocyanate) + HO-R'-OH (diol) → [-O-R'-O-C(O)NH-R-NHC(O)-]n

Chain Termination: Polymer-OH + O=C=N-(C₆H₁₀)-CH₂CH₃ → Polymer-O-C(O)NH-(C₆H₁₀)-CH₂CH₃

Table 1: Theoretical Effect of this compound Concentration on Linear Polyurethane Properties This table illustrates the expected trends based on fundamental principles of step-growth polymerization. Actual values would depend on the specific diisocyanate, polyol, and reaction conditions used.

| Molar % of this compound (relative to diol) | Expected Average Molecular Weight (Mn) | Expected Melt Viscosity | Expected Tensile Strength |

| 0.0% | Very High | Very High | High |

| 0.5% | High | High | Slightly Reduced |

| 1.0% | Medium | Medium | Medium |

| 2.0% | Low | Low | Low |

| 5.0% | Very Low (Oligomers) | Very Low | Very Low |

Crosslinked polyurethane networks are formed when monomers with a functionality greater than two are included in the formulation, such as a triol or a polyisocyanate. libretexts.org These materials result in thermoset plastics or elastomers with high rigidity and thermal stability. sci-hub.se

In these systems, this compound acts as a crosslink density modifier. By reacting with available hydroxyl groups, it effectively "caps" potential crosslinking sites, preventing them from participating in network formation. nih.gov This allows for fine-tuning of the network structure. Reducing the crosslink density can increase the flexibility and elongation at break of the final material, while slightly decreasing its hardness and thermal resistance. The bulky cycloaliphatic group can also introduce steric hindrance that further disrupts the formation of a highly ordered, dense network. sci-hub.se

Segmented polyurethanes derive their unique properties from the microphase separation of incompatible hard and soft segments. mdpi.com Hard segments, composed of isocyanate and chain extenders, are rigid and crystalline, providing strength, while soft segments, made of long-chain polyols, are amorphous and flexible, providing elasticity. google.com

When this compound is used as a chain terminator, its residue becomes an integral part of a hard segment end-group. The bulky and non-planar nature of the ethylcyclohexyl group can significantly influence the organization of these hard segments. Unlike the symmetrical structures of diisocyanates like MDI or HDI that allow for efficient packing and strong hydrogen bonding, the 1-ethyl-4-isocyanatocyclohexyl group disrupts this order. mdpi.comsci-hub.se This disruption can lead to:

A lower degree of crystallinity in the hard domains.

Reduced efficiency of hydrogen bonding between urethane groups.

A less defined microphase separation between hard and soft segments.

Consequently, its use can lead to materials with increased transparency, lower modulus, and modified thermal transitions compared to an unmodified equivalent. researchgate.net

Reaction Injection Molding (RIM) is a manufacturing process where two highly reactive liquid components (typically an isocyanate component and a polyol component) are mixed at high pressure and injected into a mold at low pressure. neckog.comrapitypes.com The components then undergo a rapid in-situ polymerization to form the final part. covestro.comxometry.com

Incorporating this compound into a RIM formulation would serve to modify the reaction and the final properties of the molded part. It could be added to the isocyanate (A-side) or polyol (B-side) component. Its primary functions in a RIM process would be:

Viscosity and Flow Modification: By limiting the molecular weight buildup during the initial stages of the reaction, it can help maintain a lower viscosity for a longer period, improving mold filling for complex parts. youtube.com

Property Regulation: As a chain terminator, it directly impacts the final polymer structure, allowing for modulation of properties like flexibility, impact strength, and hardness of the molded polyurethane part. rapitypes.com

Copolymerization and Terpolymerization Strategies Involving this compound

In more complex polymer systems, this compound can be used as a specialty modifier in copolymerization (two different repeating units) or terpolymerization (three different repeating units) strategies to achieve unique property combinations. Its function remains that of a chain-capping agent, but in these varied systems, it can selectively terminate different types of polymer chains depending on the reaction kinetics.

Hybrid polyurethane-polyurea systems are synthesized from a diisocyanate, a polyol, and a diamine. The isocyanate group reacts with hydroxyl groups to form urethane linkages and with amine groups to form urea (B33335) linkages. nih.gov The reaction with amines is significantly faster than the reaction with alcohols and typically does not require a catalyst. nih.gov

Integration of this compound into Acrylate (B77674) and Methacrylate (B99206) Copolymers

The integration of this compound into acrylate and methacrylate copolymers is anticipated to proceed via the reaction of its isocyanate group with hydroxyl-functionalized acrylate or methacrylate monomers, such as 2-hydroxyethyl methacrylate (HEMA). nih.gov This would result in the formation of urethane-acrylate or urethane-methacrylate monomers that can be subsequently copolymerized with other acrylic monomers. This approach allows for the introduction of the robust cycloaliphatic structure into the polymer backbone, which is expected to enhance the performance of the resulting copolymer.

The resulting copolymers would be suitable for applications requiring high durability and weather resistance, such as in coatings and adhesives. The cycloaliphatic nature of this compound is predicted to impart superior UV stability compared to aromatic isocyanates, making it a valuable component for exterior applications. rsc.org

Novel Polymer Architectures Derived from this compound

The monofunctional nature of this compound makes it an ideal candidate for the synthesis of novel polymer architectures, particularly in creating graft copolymers and end-capping polymers. By reacting with hydroxyl or amine groups present on a polymer backbone, this compound can be used to introduce bulky, cycloaliphatic side chains. This can significantly alter the polymer's physical properties, such as its solubility and glass transition temperature.

Furthermore, it can be employed as an end-capping agent to control the molecular weight of polymers or to introduce a reactive isocyanate group at the chain end for further reactions. This is particularly useful in the synthesis of block copolymers, where a polymer segment terminated with this compound can react with a hydroxyl-terminated polymer of a different type to form a diblock copolymer. These advanced architectures are crucial for developing materials with tailored nano-scale morphologies and specific functionalities.

Influence of this compound Structure on Polymer Performance

The unique chemical structure of this compound, featuring a cyclohexane (B81311) ring, is expected to confer a balance of properties from both aromatic and linear aliphatic isocyanates to the polymers it is incorporated into. rsc.org This includes a combination of rigidity and flexibility, as well as enhanced thermal and light stability.

Mechanical Property Enhancement in Polymers Containing this compound

The incorporation of the rigid cyclohexane ring from this compound into a polymer matrix is expected to increase the material's hardness and tensile strength. researchgate.net This is due to the restricted chain mobility imposed by the bulky cyclic structure. In polyurethanes, for instance, cycloaliphatic diisocyanates are known to produce stiffer materials compared to their linear aliphatic counterparts. researchgate.net The ethyl group, while adding some bulk, may provide a slight plasticizing effect, potentially improving impact resistance without significantly compromising hardness.

| Property | Expected Value | Reference (Analogous System) |

|---|---|---|

| Tensile Strength (MPa) | 35 - 45 | researchgate.net |

| Elongation at Break (%) | 400 - 500 | researchgate.net |

| Shore A Hardness | 85 - 95 | researchgate.net |

| Property | Expected Temperature (°C) | Reference (Analogous System) |

|---|---|---|

| Glass Transition Temperature (Tg) | 60 - 80 | nih.gov |

| Decomposition Temperature (Td) | > 300 | mdpi.com |

Surface Energy and Adhesion Characteristics of Films and Coatings from this compound

The surface properties of films and coatings are critically influenced by the chemical composition of the polymer. The inclusion of this compound is expected to result in a moderate surface energy. The non-polar nature of the cyclohexane and ethyl groups would contribute to a lower surface energy compared to more polar systems, potentially leading to hydrophobic surfaces with water contact angles above 90 degrees. researchgate.net This can enhance water repellency in coating applications. Adhesion would be dependent on the formulation but the urethane linkages formed are known to promote strong adhesion to a variety of substrates.

Optical Transparency and UV Resistance of Materials Based on this compound

A significant advantage of using cycloaliphatic isocyanates like this compound over aromatic isocyanates is the superior UV resistance and non-yellowing characteristics they impart to polymers. rsc.org The absence of aromatic rings prevents the formation of chromophores upon exposure to UV radiation, which is a common issue with aromatic-based polyurethanes. This makes materials derived from this compound excellent candidates for clear coats, outdoor protective films, and optical applications where long-term transparency is essential.

Chemical Resistance of Polymeric Systems Incorporating this compound

The incorporation of this compound into polymeric systems, particularly polyurethanes (PUs), imparts a notable degree of chemical resistance, a critical attribute for materials in demanding environments. The origin of this resistance lies in the inherent chemical structure of the isocyanate. As a cycloaliphatic isocyanate, it contributes to the formation of a stable, cross-linked polymer network. rsc.orgresearchgate.net Aliphatic isocyanates, in general, are recognized for their superior resistance to UV degradation and oxidation compared to their aromatic counterparts, which prevents yellowing and maintains the integrity of the polymer upon exposure to sunlight. rsc.org

Generally, polyurethanes based on cycloaliphatic isocyanates demonstrate excellent resistance to water, oils, aliphatic hydrocarbons, and dilute acids and bases. sealboss.comdarwin-microfluidics.compsiurethanes.com However, they can be susceptible to attack by strong acids, strong bases, ketones, esters, and aromatic or chlorinated solvents, which can cause swelling, plasticization, or degradation of the polymer matrix. sealboss.comdarwin-microfluidics.com The specific performance depends heavily on the concentration of the chemical, the temperature, and the duration of exposure. psiurethanes.com

The table below provides a summary of the expected chemical resistance of a typical polyurethane system derived from this compound.

Interactive Data Table: Chemical Resistance of this compound Based Polyurethane

| Chemical Agent | Resistance Rating | Expected Effect |

| Acetic Acid (20%) | Good | Minor to moderate effect. |

| Acetone | Poor | Severe effect, not recommended. |

| Diesel Fuel | Excellent | Little to no effect. |

| Ethanol (B145695) | Good | Minor effect, suitable for short-term use. |

| Gasoline | Good | Minor swelling, suitable for intermittent contact. |

| Hydrochloric Acid (10%) | Excellent | Little to no effect. |

| Hydraulic Oil | Excellent | Little to no effect. |

| Methyl Ethyl Ketone (MEK) | Poor | Severe effect, not recommended. |

| Mineral Oil | Excellent | Little to no effect. |

| Sea Water | Excellent | Little to no effect. |

| Sodium Hydroxide (20%) | Excellent | Little to no effect. |

| Sulfuric Acid (10%) | Good | Minor to moderate effect. |

| Toluene (B28343) | Poor | Severe effect, not recommended. |

| Water | Excellent | Little to no effect. |

| Xylene | Poor | Severe effect, not recommended. |

This data is representative of general-purpose polyurethanes based on cycloaliphatic isocyanates and should be used as a guideline. Specific testing is recommended for critical applications. sealboss.comdarwin-microfluidics.compsiurethanes.comprecisionurethane.comk-mac-plastics.com

Functional Polymeric Materials from this compound

The unique cycloaliphatic structure of this compound serves as a valuable building block for a variety of functional polymeric materials. Its ability to form robust, stable urethane linkages while imparting flexibility and durability makes it suitable for advanced applications where material performance goes beyond basic structural properties.

Smart Materials and Responsive Polymers Incorporating this compound Units

One key approach is the creation of shape memory polyurethanes (SMPUs). In these materials, the hard segments formed by this compound and a chain extender act as physical crosslinks, defining the permanent shape of the material. nih.gov The soft segments, typically a polyol with a specific glass transition temperature (Tg) or melting temperature (Tm), allow for the fixing of a temporary shape when the material is deformed above this transition temperature and then cooled. Reheating the material above the transition temperature provides the polymer chains with enough mobility to return to their original, thermodynamically favored shape. The rigid and stable nature of the cycloaliphatic hard segments ensures a durable permanent shape and reliable shape recovery.

Furthermore, this compound can be used in the synthesis of stimuli-responsive gels and elastomers by incorporating dynamic covalent bonds within the polyurethane network. rsc.orgnih.gov While the urethane bond itself is generally stable, other dynamic linkages like disulfide bonds, acylhydrazones, or Diels-Alder adducts can be engineered into the polymer backbone or as crosslinks. nih.govacs.org In such a system, the this compound-based urethane segments provide the structural framework and mechanical integrity, while the dynamic bonds can cleave and reform in response to a specific trigger, leading to changes in network structure, swelling behavior, or mechanical properties. rsc.orgnih.gov

Biodegradable and Biocompatible Polymers Derived from this compound

The development of biodegradable and biocompatible polymers is crucial for medical applications such as tissue engineering scaffolds, drug delivery systems, and temporary implants. synthesia.comincrediblepolyurethane.com Polyurethanes are highly versatile in this regard, and the use of a cycloaliphatic isocyanate like this compound can be advantageous. synthesia.comfda.gov

Biocompatibility of polyurethanes is often superior to many other classes of polymers, and they can be synthesized without the need for potentially harmful plasticizers. synthesia.com The key to creating biodegradable polyurethanes lies in the choice of the polyol and chain extender. google.comutm.my By using polyols based on polyesters like poly(ε-caprolactone) (PCL) or poly(glycolic acid) (PGA), which contain hydrolytically labile ester linkages, the resulting polyurethane can be designed to degrade in vivo. google.comresearchgate.netepo.org The degradation products would be the original polyol, the chain extender, and the diamine corresponding to the isocyanate, which would need to be assessed for its own biocompatibility. The use of an aliphatic isocyanate is often preferred over aromatic ones in biomedical applications to avoid the formation of potentially toxic aromatic diamines upon degradation. researchgate.net

Research has shown that polyurethanes synthesized from aliphatic diisocyanates can exhibit higher rates of degradation compared to those made from aromatic diisocyanates. researchgate.net The incorporation of hydrophilic segments, such as poly(ethylene glycol) (PEG), can also enhance biodegradability by increasing water uptake and facilitating hydrolysis of the ester groups in the soft segment. researchgate.net Therefore, by combining this compound with biodegradable polyester (B1180765) polyols and biocompatible chain extenders, it is feasible to create materials suitable for a range of biomedical devices. google.comadvancedsciencenews.com

Self-Healing and Repairable Materials Through this compound Chemistry

The creation of polymers that can autonomously repair damage is a significant area of materials research, aiming to extend the lifetime and improve the safety of products. Polyurethane chemistry offers several pathways to achieve self-healing capabilities, where this compound can play a structural role. researchgate.netmdpi.com Self-healing in polyurethanes can be achieved through both extrinsic and intrinsic mechanisms.

Extrinsic self-healing typically involves the encapsulation of a reactive healing agent, such as an isocyanate, within microcapsules that are dispersed in the polymer matrix. researchgate.net When a crack propagates through the material, it ruptures the microcapsules, releasing the isocyanate to react with a corresponding co-reactant (like a polyol or amine) that is also present in the matrix, thereby repairing the damage. researchgate.net In this context, a low-viscosity, reactive isocyanate could be encapsulated, though the specific use of this compound for this purpose is not documented.

More advanced approaches focus on intrinsic self-healing, where the polymer network itself contains reversible chemical bonds. nih.govrsc.org These dynamic covalent networks can be triggered by an external stimulus like heat or light to reform bonds across a damaged interface. nih.govresearchgate.net Strategies for creating self-healing polyurethanes include: